molecular formula C17H22O5 B14372508 Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate CAS No. 90253-20-6

Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate

Cat. No.: B14372508
CAS No.: 90253-20-6
M. Wt: 306.4 g/mol
InChI Key: RZXMPRYEALWSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of benzene with two ester groups and a cycloheptyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-cycloheptyl-2-oxobenzene-1,3-dicarboxylate.

    Reduction: 5-cycloheptyl-2-hydroxybenzene-1,3-dimethanol.

    Substitution: 5-cycloheptyl-2-nitrobenzene-1,3-dicarboxylate (nitration), 5-cycloheptyl-2-bromobenzene-1,3-dicarboxylate (bromination).

Scientific Research Applications

Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-hydroxyisophthalate: Similar structure but lacks the cycloheptyl group.

    Dimethyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but lacks the cycloheptyl group.

Uniqueness

Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

90253-20-6

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C17H22O5/c1-21-16(19)13-9-12(11-7-5-3-4-6-8-11)10-14(15(13)18)17(20)22-2/h9-11,18H,3-8H2,1-2H3

InChI Key

RZXMPRYEALWSSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)C2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.